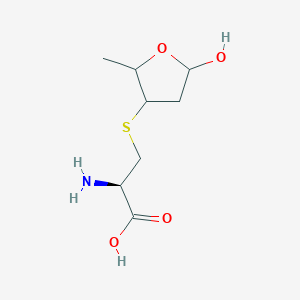
2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 7-methoxyquinoline-5,8-dione as the primary starting materials.
Condensation Reaction: The 2-aminophenol undergoes a condensation reaction with 7-methoxyquinoline-5,8-dione in the presence of a suitable catalyst, such as acetic acid or trifluoroacetic acid.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, allowing for continuous feeding of reactants and removal of products, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: A precursor in the synthesis of various quinoline derivatives.
7-Methoxyquinoline: A related compound with similar structural features.
Quinoline-5,8-dione: A compound with similar quinoline ring structure.
Uniqueness
2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61472-48-8 |
|---|---|
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-(2-aminophenyl)-7-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C16H12N2O3/c1-21-14-8-13(19)10-6-7-12(18-15(10)16(14)20)9-4-2-3-5-11(9)17/h2-8H,17H2,1H3 |
InChI-Schlüssel |
WTYQTHLTLIGHQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)
![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)

![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)


![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
